molecular formula C15H20O B14122416 1-(p-Tolyl)octyn-3-ol

1-(p-Tolyl)octyn-3-ol

Cat. No.: B14122416
M. Wt: 216.32 g/mol
InChI Key: ZKNBJDSDBFWACZ-UHFFFAOYSA-N
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Description

1-(p-Tolyl)octyn-3-ol is an organic compound with the molecular formula C15H20O It is characterized by the presence of a tolyl group (a benzene ring with a methyl group) attached to an octyn-3-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)octyn-3-ol can be synthesized through several methods. One common approach involves the reaction of p-tolylacetylene with an appropriate alkyne in the presence of a catalyst. For instance, the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, can be employed to form the desired product. The reaction typically requires a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)octyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst in an inert atmosphere.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Based on the search results, the compound 1-(p-tolyl)octyn-3-ol is primarily discussed in the context of its role in cationic indium catalysis for generating α-alkyl propargyl compounds .

Catalysis and Propargylation

  • Dehydrative Propargylation: 1-(p-tolyl)octyn-3-ol is used as a reactant in dehydrative propargylation reactions, which involve the generation of α-alkyl-propargyl cations from secondary alcohols using a highly oxophilic indium cation . This method enables new possibilities for chemical, environmental, industrial, and pharmaceutical applications and can help create new compounds that were previously impossible to synthesize .
  • Reaction with TMB: The reaction of 1-(p-tolyl)octyn-3-ol with TMB (1,2,3-trimethoxybenzene) successfully yields the propargylated product . Similar yields were observed with m- and o-tolyl derivatives .
  • Substrate Scope: In the dehydrative propargylation of 3-alkyl-1-arylpropyn-3-ols, this propargylation displays a remarkable scope with respect to reactants .

Other Octynone Derivatives
While the search results do not provide specific applications for 1-(p-tolyl)octyn-3-ol beyond its role in catalysis, they do mention related compounds and their applications:

  • Acetylenic Ketones in Deodorants: Acetylenic ketones, a family of compounds to which 1-octyn-3-one belongs, can be used in deodorant compositions . The compound of formula 1 can be present in the composition in a quantity comprised between 0.01% and 40%, preferentially between 0.1% and 15%, even more preferentially from 1% to 10% of the total weight of the composition .
  • Synthesis of Acetylenic Ketones: Various acetylenic ketones, including 5-decyn-4-one, 3-octyn-2-one, 4-phenyl-3-butyn-2-one and others, can be prepared using specific chemical reactions involving alkynes and other reagents . 1-(p-tolyl)-2-butyn-1-one can be prepared analogously, using the salt of a substituted alkyne (Na—C≡C—R) .
  • Olfactory Testing: Acetylenic ketones can be tested for their olfactory properties using a panel of experts .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)octyn-3-ol depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxyl group and the alkyne moiety allows it to participate in hydrogen bonding and π-π interactions, respectively, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-Octyn-3-ol: Similar structure but lacks the tolyl group, leading to different reactivity and applications.

    1-Octyne: Lacks the hydroxyl group, resulting in different chemical properties and uses.

    p-Tolylacetylene:

Uniqueness: 1-(p-Tolyl)octyn-3-ol is unique due to the combination of the tolyl group and the octyn-3-ol chain, providing a distinct set of chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

1-(p-Tolyl)octyn-3-ol, a compound characterized by its unique structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an alkyne alcohol derivative with the following chemical structure:

  • Chemical Formula : C₁₀H₁₄O
  • CAS Number : 818-72-4
  • Molecular Weight : 150.22 g/mol

The compound features a hydroxyl group (-OH) attached to an octyne backbone, which is influenced by the presence of a para-tolyl group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that similar compounds in the alkyne alcohol category exhibit notable antimicrobial properties. For instance, 1-octen-3-ol, which shares structural similarities with this compound, has demonstrated strong antibacterial activity against various pathogens.

Study Findings

A study evaluated the antimicrobial efficacy of 1-octen-3-ol against several bacteria and fungi. The results are summarized in Table 1:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus1.0 mg/mL4.0 mg/mL
Escherichia coli2.0 mg/mL8.0 mg/mL
Fusarium tricinctum8.0 mg/mL2.0 mg/mL

The study concluded that the presence of the hydroxyl group in such compounds is crucial for their antimicrobial activity, suggesting that similar mechanisms may be applicable to this compound .

The antimicrobial action of compounds like this compound is believed to involve disruption of microbial cell membranes. Research indicates that these compounds can alter membrane permeability, leading to leakage of cellular constituents and ultimately cell death .

Potential Applications

Given its structural properties and preliminary findings regarding biological activity, this compound shows promise in various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial agent could be explored for developing new drugs targeting resistant strains of bacteria.
  • Food Preservation : Similar compounds have been utilized in food preservation due to their ability to inhibit microbial growth.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-methylphenyl)oct-1-yn-3-ol

InChI

InChI=1S/C15H20O/c1-3-4-5-6-15(16)12-11-14-9-7-13(2)8-10-14/h7-10,15-16H,3-6H2,1-2H3

InChI Key

ZKNBJDSDBFWACZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CC1=CC=C(C=C1)C)O

Origin of Product

United States

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